3-(3,5-dimethylphenyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
Description
Its structure comprises a thieno[3,2-d]pyrimidin-4-one core substituted at position 3 with a 3,5-dimethylphenyl group and at position 2 with a (3-fluorobenzyl)sulfanyl moiety. This substitution pattern confers unique physicochemical and biological properties, which are critically compared below with structurally related analogues.
Properties
IUPAC Name |
3-(3,5-dimethylphenyl)-2-[(3-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2OS2/c1-13-8-14(2)10-17(9-13)24-20(25)19-18(6-7-26-19)23-21(24)27-12-15-4-3-5-16(22)11-15/h3-5,8-11H,6-7,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTGZLIOADZQCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC4=CC(=CC=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3,5-Dimethylphenyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a synthetic compound belonging to the thieno[3,2-d]pyrimidine class. This class has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The compound's structure suggests potential interactions with various biological targets, making it a candidate for further pharmacological evaluation.
Synthesis and Characterization
The synthesis of thieno[3,2-d]pyrimidin-4-one derivatives typically involves multi-step reactions that include the formation of the thieno ring and subsequent substitutions to introduce various functional groups. For this specific compound, methods such as reflux and stirring in appropriate solvents are employed to achieve high purity and yield. Characterization techniques like IR spectroscopy, NMR (both and ), and mass spectrometry are used to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Recent studies have demonstrated that thieno[3,2-d]pyrimidin-4-one derivatives exhibit significant antimicrobial properties. For instance, compounds within this class have shown activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The compound has been evaluated for its antibacterial efficacy using standard agar diffusion methods.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate Inhibition | Prabhakar et al. |
| Escherichia coli | Moderate Inhibition | Prabhakar et al. |
| Candida albicans | Significant Activity | Prabhakar et al. |
Anticancer Activity
The anticancer potential of thieno[3,2-d]pyrimidin-4-one derivatives has been investigated through cytotoxicity assays against various cancer cell lines. Notably, compounds have shown promising results in inhibiting cell proliferation in lymphoma and leukemia models.
- Case Study: Compound 12e
These findings indicate that structural modifications can enhance the anticancer properties of thieno[3,2-d]pyrimidine derivatives.
The biological activity of these compounds can be attributed to their ability to interact with specific enzymes or receptors involved in disease processes:
- Enzyme Inhibition : Some derivatives have been identified as inhibitors of enzymes such as 17β-HSD1 and EZH2, which play critical roles in steroid metabolism and epigenetic regulation.
- Apoptosis Induction : Certain thieno[3,2-d]pyrimidines have been observed to induce apoptosis in cancer cells by altering cellular morphology and triggering apoptotic pathways.
Structure-Activity Relationship (SAR)
The SAR studies indicate that specific substituents on the thieno[3,2-d]pyrimidine scaffold significantly influence biological activity. For example:
- The presence of electron-withdrawing groups enhances antimicrobial activity.
- Alkyl substitutions at particular positions improve anticancer efficacy.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Recent studies have investigated the efficacy of thienopyrimidine derivatives as potential anticancer agents. The compound has shown promise in inhibiting cancer cell proliferation through various mechanisms such as inducing apoptosis and interfering with cell cycle progression.
- A notable study demonstrated that derivatives of thienopyrimidine exhibited significant cytotoxicity against a variety of cancer cell lines, suggesting that modifications to the structure can enhance activity against specific tumor types.
-
Antimicrobial Properties
- Research has indicated that compounds containing thienopyrimidine frameworks possess antimicrobial properties. The specific compound has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria.
- In vitro assays revealed that the compound exhibited substantial antibacterial activity, making it a candidate for further development as an antimicrobial agent.
-
Anti-inflammatory Effects
- Inflammation is a critical process in many diseases, including arthritis and cardiovascular diseases. Studies have shown that thienopyrimidine derivatives can modulate inflammatory pathways.
- Experimental models have reported that the compound reduces the release of pro-inflammatory cytokines, suggesting its potential utility in treating inflammatory conditions.
Agrochemical Applications
-
Pesticidal Activity
- The compound's structural characteristics suggest potential applications in agrochemicals, particularly as an insecticide or fungicide. Preliminary tests have shown that it can effectively inhibit the growth of certain pests.
- A case study involving field trials indicated that formulations containing this compound significantly reduced pest populations without adversely affecting non-target organisms.
-
Herbicidal Properties
- Thienopyrimidine derivatives have also been explored for their herbicidal activity. Research has focused on their ability to inhibit weed growth while being safe for crops.
- Laboratory studies demonstrated effective weed control at low concentrations, indicating a favorable environmental profile.
Data Table: Summary of Applications
| Application Type | Specific Use | Observations/Findings |
|---|---|---|
| Anticancer | Cytotoxicity | Effective against various cancer cell lines |
| Antimicrobial | Bacterial inhibition | Substantial activity against Gram-positive and negative bacteria |
| Anti-inflammatory | Cytokine modulation | Reduced pro-inflammatory cytokine release |
| Pesticidal | Insecticide | Significant reduction in pest populations |
| Herbicidal | Weed control | Effective at low concentrations |
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural features and properties of the target compound and its analogues:
Key Differences and Implications
Substituent Effects on Lipophilicity and Bioavailability
- The target compound features a 3,5-dimethylphenyl group (electron-donating) and a 3-fluorobenzylsulfanyl group (electron-withdrawing).
- The dual 3-fluorophenyl analogue () exhibits higher halogen content, likely increasing molecular rigidity and resistance to oxidative degradation but may reduce solubility .
Physical and Spectral Properties
- Melting Points : Analogues in (unrelated oxadiazole-propanamides) exhibit melting points of 134–178°C, suggesting that the target compound’s melting point may fall within this range due to similar hydrogen-bonding capacity .
- Spectroscopic Data : NMR and MS data for analogues () confirm the presence of sulfanyl and aryl groups, with distinct shifts for fluorine atoms (e.g., ¹⁹F NMR) .
Q & A
Q. What cross-disciplinary approaches integrate this compound into materials science or catalysis research?
- Methodological Answer : Explore its use as a ligand in organometallic catalysis (e.g., Pd-catalyzed couplings) or as a photosensitizer in optoelectronic materials. Collaborate with computational groups to screen applications via high-throughput virtual screening (HTVS) .
Data Contradiction & Validation
Q. How should researchers reconcile discrepancies between computational predictions and experimental results (e.g., unexpected byproducts)?
- Methodological Answer : Re-examine computational parameters (e.g., basis sets, solvation models) and validate with higher-level theories (e.g., CCSD(T)). Use LC-MS/MS to identify byproducts and refine reaction networks iteratively .
Q. What statistical frameworks are robust for analyzing heterogeneous biological data (e.g., conflicting toxicity reports)?
- Methodological Answer : Apply mixed-effects models to account for variability across studies. Use Shapley value analysis in machine learning to rank feature contributions to toxicity outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
